molecular formula C22H21N3S B2484567 (2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 450353-34-1

(2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2484567
CAS No.: 450353-34-1
M. Wt: 359.49
InChI Key: OLGPYZYWGZTYPB-XMHGGMMESA-N
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Description

(2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetic organic compound featuring a prop-2-enenitrile core substituted with a 4-(4-ethylphenyl)-1,3-thiazol-2-yl group and a (2-ethylphenyl)amino moiety. Compounds within this structural class are of significant interest in medicinal chemistry and chemical biology research, particularly as key intermediates in the synthesis of more complex molecules or for use in biological screening libraries . The specific stereochemistry (E-configuration) and the presence of electron-withdrawing and donating groups can influence its reactivity, physicochemical properties, and potential interactions with biological targets. Researchers may investigate this compound for its potential pharmacological properties, leveraging the thiazole ring's prevalence in bioactive molecules. As with all fine chemicals in this category, it is supplied with the explicit understanding that it is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Certificate of Analysis for lot-specific data, including purity and concentration information.

Properties

IUPAC Name

(E)-3-(2-ethylanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3S/c1-3-16-9-11-18(12-10-16)21-15-26-22(25-21)19(13-23)14-24-20-8-6-5-7-17(20)4-2/h5-12,14-15,24H,3-4H2,1-2H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGPYZYWGZTYPB-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3CC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3CC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2SC_{21}H_{22}N_2S. It features a thiazole ring, which is known for its diverse biological activities. The presence of the ethylphenyl and amino groups enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines. For instance, a study reported that derivatives with similar structural motifs showed cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells. The mechanism of action is thought to involve apoptosis induction through the modulation of signaling pathways related to cell survival and proliferation .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
(2E)-3-[(2-ethylphenyl)amino]-...U-8715Apoptosis induction
(Similar Thiazole Derivative)MDA-MB-23120Cell cycle arrest

Antioxidant Activity

The antioxidant potential of thiazole derivatives has also been investigated. The compound has been shown to scavenge free radicals effectively, with some derivatives exhibiting antioxidant activity comparable to ascorbic acid. The DPPH radical scavenging assay indicated that compounds with the thiazole moiety can inhibit oxidative stress by neutralizing free radicals .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
(2E)-3-[(2-ethylphenyl)amino]-...85%[Research Study]
Ascorbic Acid100%Standard

Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties. Studies suggest that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .

Table 3: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(2E)-3-[(2-ethylphenyl)amino]-...E. coli32 µg/mL
(Similar Thiazole Derivative)S. aureus16 µg/mL

Case Studies

A notable case study involved the synthesis of various thiazole derivatives, including our compound, which were tested for their biological activities. The results indicated that modifications to the thiazole ring could enhance both anticancer and antioxidant activities significantly. This highlights the importance of structure-activity relationships in drug design.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s C-2 and C-4 positions are electron-deficient due to the electron-withdrawing nature of the sulfur and nitrogen atoms. This facilitates nucleophilic substitution reactions under specific conditions:

Reaction Type Conditions Products Source
HalogenationCl₂ or Br₂ in acetic acid, 25–50°C5-Bromo- or 5-chloro-thiazole derivatives,
AminationNH₃ or amines in DMF, 80–100°CSubstituted amino-thiazole derivatives

Example : Bromination at the thiazole’s C-5 position could yield halogenated intermediates for cross-coupling reactions.

Reactivity of the Enenitrile Group

The α,β-unsaturated nitrile (enenitrile) is prone to conjugate additions and cyclization:

Cycloaddition Reactions

The electron-deficient double bond participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Product Source
1,3-ButadieneToluene, reflux, 12 hTetracyclic adducts,

Hydrolysis

The nitrile group hydrolyzes to carboxylic acids or amides under acidic/basic conditions:

Reagent Conditions Product Source
H₂SO₄ (20%), H₂OReflux, 6 h3-[(2-Ethylphenyl)amino]-acrylic acid
NaOH (10%), ethanol60°C, 4 hAcrylamide derivative

Transformations at the Amino Group

The (2-ethylphenyl)amino group undergoes alkylation, acylation, or oxidation:

Reaction Reagents/Conditions Product Source
AcylationAcetyl chloride, pyridine, 0–5°CN-Acetylated derivative
OxidationKMnO₄, H₂O, 70°CNitroso or nitro derivatives

Catalytic Hydrogenation

The nitrile and alkene groups are reducible via hydrogenation:

Catalyst Conditions Product Source
Pd/C, H₂ (1 atm)Ethanol, 25°C, 12 hSaturated propylamine derivative
Raney Ni, H₂ (3 atm)THF, 50°C, 6 hSecondary amine product

Electrophilic Aromatic Substitution

The 4-ethylphenyl substituent directs electrophilic substitution to the para position:

Reagent Conditions Product Source
HNO₃, H₂SO₄0–5°C, 2 hNitro-substituted aromatic ring
SO₃, H₂SO₄100°C, 4 hSulfonated derivative

Stability and Side Reactions

  • Photodegradation : The enenitrile group may undergo [2+2] photocycloaddition under UV light, forming dimeric products .

  • Oxidative Degradation : Exposure to peroxides or air may oxidize the thiazole’s sulfur atom to sulfoxide or sulfone.

Key Research Findings

  • The compound’s thiazole ring enhances metabolic stability in biological systems, making it a candidate for kinase inhibition studies .

  • Computational docking studies suggest the enenitrile group interacts with cysteine residues in enzymatic active sites.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound belongs to a family of (E)-configured enaminonitriles with thiazole and aryl substituents. Key structural analogs and their differences are summarized below:

Compound Name Thiazole Substituent Aniline/Amine Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(4-Ethylphenyl) 2-Ethylphenyl C₂₁H₂₀N₄S 360.48 Enhanced lipophilicity due to ethyl groups; potential for steric hindrance
">(2E)-3-[(4-Bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-(4-Methylphenyl) 4-Bromophenyl C₁₉H₁₅BrN₄S 411.32 Bromine increases electronegativity; may enhance binding to electron-rich targets
">(2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile 4-(3,4-Dimethoxyphenyl) 4-Nitrophenyl C₁₉H₁₆N₄O₃S 408.43 Nitro group enhances electron-withdrawing effects; methoxy groups improve solubility
">(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile 4-Phenyl 2-Fluoro-5-nitrophenyl C₁₈H₁₂FN₅O₂S 381.38 Fluorine and nitro groups create strong dipole moments; may improve metabolic stability
">(2E)-3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one N/A (thienyl ketone) 4-(Dimethylamino)phenyl C₁₆H₁₆N₂OS 296.38 Thienyl ketone replaces thiazole; dimethylamino group enhances basicity

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase reactivity and polar interactions, while electron-donating groups (e.g., ethyl in the target compound) improve lipophilicity .
  • Thiazole Modifications : Substituting the thiazole’s 4-position with aryl groups (e.g., methylphenyl, dimethoxyphenyl) influences π-π stacking and steric bulk, critical for target selectivity .
Physicochemical Properties
  • Lipophilicity : The target compound’s ethyl groups likely confer higher logP values compared to analogs with polar substituents (e.g., nitro or methoxy groups) .
  • Solubility : Methoxy-substituted analogs () exhibit better aqueous solubility due to hydrogen-bonding capacity, whereas bromine or fluorine substituents () may reduce solubility .

Q & A

Q. Characterization :

  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry (E-configuration) and substituent positions .
  • Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 386.1482) .
  • X-ray crystallography (if crystalline) to resolve bond angles and torsional strain in the thiazole-acrylonitrile backbone .

Basic: How is the compound’s bioactivity initially screened in medicinal chemistry research?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates (e.g., IC₅₀ determination) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (1–100 µM) .
  • Structural insights : Compare activity to analogs (e.g., nitro → amine reduction) to identify key pharmacophores .

Advanced: How can reaction yields be optimized for the thiazole-acrylonitrile coupling step?

Answer:
Key parameters include:

ParameterOptimal RangeImpact
Solvent Anhydrous DMF or acetonitrilePolarity enhances nucleophilicity of amino groups .
Temperature 80–100°CAccelerates kinetics but may increase side reactions .
Catalyst 5 mol% Pd(OAc)₂Reduces activation energy for C–N bond formation .
pH 8–9 (using Et₃N)Minimizes protonation of the amine nucleophile .

Monitoring : TLC (hexane:ethyl acetate, 3:1) or HPLC (C18 column, UV detection at 254 nm) to track progress .

Advanced: How to resolve contradictions in NMR data for stereochemical assignments?

Answer:

  • 2D NMR techniques :
    • NOESY : Detect spatial proximity between the thiazole proton (δ 7.8 ppm) and acrylonitrile CH to confirm E-configuration .
    • HSQC : Correlate ¹H-¹³C signals for the ethylphenyl group (e.g., δ 1.2 ppm for CH₃) .
  • Deuterated solvent effects : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts in aromatic protons .

Advanced: What computational strategies predict the compound’s bioactivity and binding modes?

Answer:

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., EGFR kinase, PDB: 1M17) to simulate ligand-receptor interactions. Focus on hydrogen bonds with thiazole-S and acrylonitrile-CN groups .
  • QSAR models : Train on analogs with measured IC₅₀ values; descriptors include logP, polar surface area, and H-bond acceptors .
  • MD simulations : Analyze stability of the ligand-protein complex over 100 ns trajectories (AMBER force field) .

Advanced: How to design derivatives for selective kinase inhibition?

Answer:

  • Structural modifications :
    • Thiazole substituents : Replace 4-ethylphenyl with electron-withdrawing groups (e.g., -NO₂) to enhance π-stacking with kinase ATP pockets .
    • Acrylonitrile chain : Introduce methyl groups to reduce conformational flexibility and improve binding affinity .
  • SAR analysis : Compare inhibition data (e.g., IC₅₀) of derivatives to map steric and electronic tolerances .

Advanced: What mechanistic insights explain conflicting reactivity in substitution reactions?

Answer:

  • Nucleophilic vs. electrophilic pathways :
    • Thiazole-C2 position : Electrophilic substitution favored under acidic conditions (e.g., H₂SO₄ catalysis) due to lone pair delocalization on sulfur .
    • Acrylonitrile β-carbon : Susceptible to Michael addition with amines or thiols at pH 9–10 .
  • Side reactions : Nitrile hydrolysis to amides can occur in aqueous acidic media, requiring strict anhydrous conditions .

Advanced: How to validate target engagement in cellular assays?

Answer:

  • Cellular thermal shift assay (CETSA) : Treat cells with the compound (10 µM, 1 hr), lyse, and quantify target protein stability after heating (40–60°C) .
  • BRET/FRET : Engineer biosensors to monitor real-time kinase conformational changes upon compound binding .

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